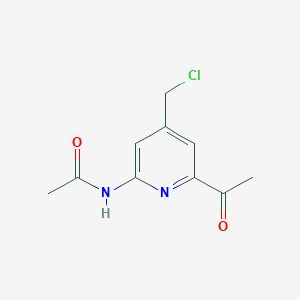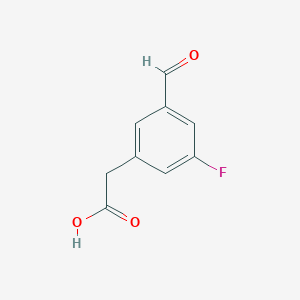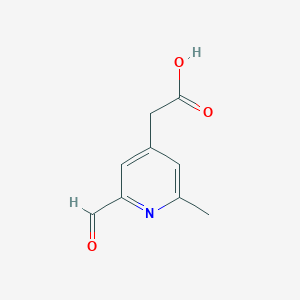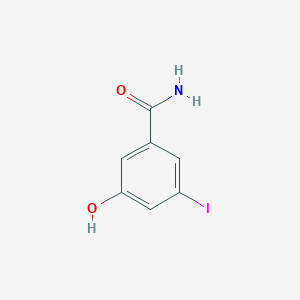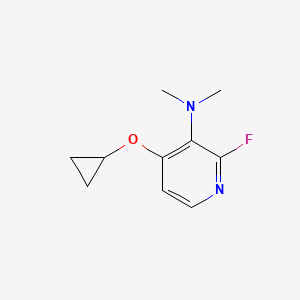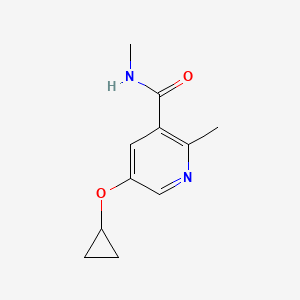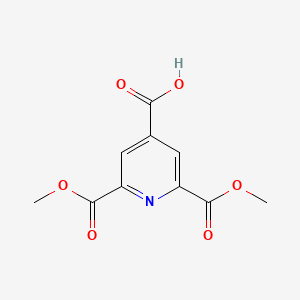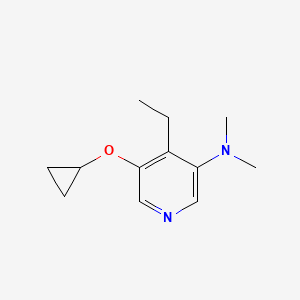
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.336 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group connected to an amine group . Sulfonamides are known for their diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of 3-cyclopropoxy-2-ethylphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction can be represented as follows:
3-Cyclopropoxy-2-ethylphenylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the sulfonamide group itself is relatively unreactive.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups attached to the sulfonamide moiety.
Applications De Recherche Scientifique
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist of certain receptors or enzymes, thereby modulating their activity . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
N-(2-Phenylethyl)methanesulfonamide: Another sulfonamide derivative with a phenylethyl group.
Uniqueness
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy and ethyl groups attached to the phenyl ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other sulfonamide compounds .
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
N-(3-cyclopropyloxy-2-ethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-3-10-11(13-17(2,14)15)5-4-6-12(10)16-9-7-8-9/h4-6,9,13H,3,7-8H2,1-2H3 |
Clé InChI |
XBAALTBGYDPCHE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



